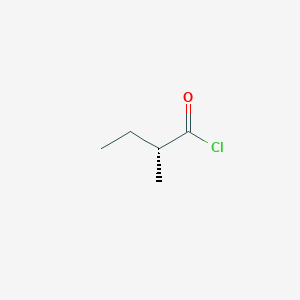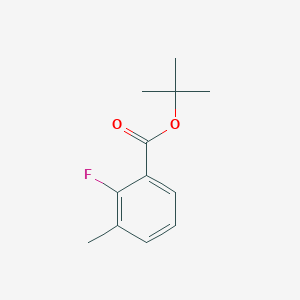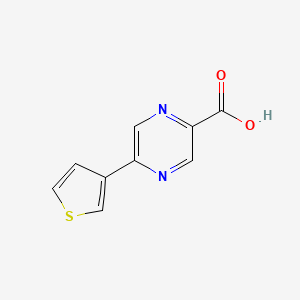
De-A-pregn-9-ene-5,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
De-A-pregn-9-ene-5,20-dione is a steroidal compound with the molecular formula C17H24O2 and a molecular weight of 260.371 g/mol . It is a derivative of pregnane and contains a double bond between positions 9 and 10, as well as oxo groups at positions 5 and 20 . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of De-A-pregn-9-ene-5,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material . The synthetic route includes the following steps:
Deprotection: The diethyl diacetal is deprotected under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione.
Rearrangement: The resulting compound undergoes rearrangement under alkaline conditions to produce 9β,10α-pregnane-4,6-diene-3,20-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
De-A-pregn-9-ene-5,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or oxo groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.
Wissenschaftliche Forschungsanwendungen
De-A-pregn-9-ene-5,20-dione has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential biological activities, including hormone-like effects.
Medicine: Research is conducted to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of De-A-pregn-9-ene-5,20-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregn-5-ene-3,20-dione: A C21-steroid with a double bond between positions 5 and 6 and oxo groups at positions 3 and 20.
5α-Pregnane-3,20-dione: A saturated steroid with oxo groups at positions 3 and 20.
Uniqueness
De-A-pregn-9-ene-5,20-dione is unique due to its specific structural features, including the double bond between positions 9 and 10 and the oxo groups at positions 5 and 20. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H24O2 |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
(3S,3aS,9aS,9bS)-3-acetyl-3a,6-dimethyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C17H24O2/c1-10-12-8-9-17(3)14(11(2)18)5-6-15(17)13(12)4-7-16(10)19/h13-15H,4-9H2,1-3H3/t13-,14-,15+,17-/m1/s1 |
InChI-Schlüssel |
GBUYWVCLSKWMQG-PNBKFKSVSA-N |
Isomerische SMILES |
CC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3C(=O)C)C |
Kanonische SMILES |
CC1=C2CCC3(C(C2CCC1=O)CCC3C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


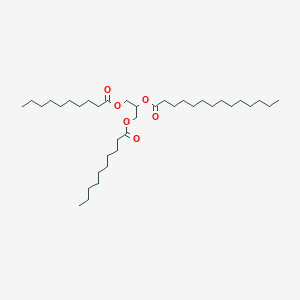
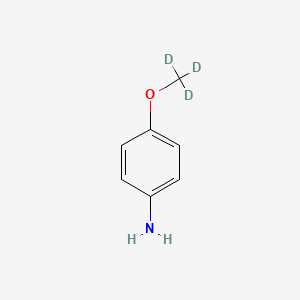

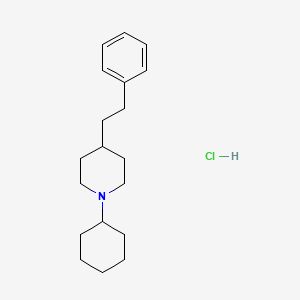
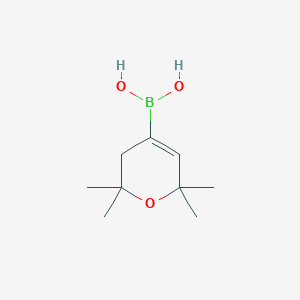
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)

![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
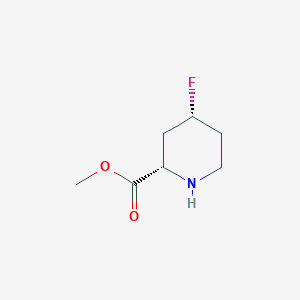
![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B13449459.png)
